

An In-depth Technical Guide to the Hydrolysis of Propionyl Chloride

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Compound of Interest

Compound Name: *Propionyl chloride*

Cat. No.: *B048189*

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive examination of the reaction mechanism between **propionyl chloride** and water. It details the underlying chemical principles, kinetic data, and a representative experimental protocol for studying this vigorous hydrolysis reaction.

Introduction

Propionyl chloride ($\text{C}_3\text{H}_5\text{ClO}$) is a highly reactive acyl chloride widely used as an intermediate in organic synthesis, including the manufacturing of pharmaceuticals, agrochemicals, and flavoring agents.^[1] Its high reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms bonded to the carbonyl carbon, making it an excellent electrophile. A key reaction, and a consideration for its handling and storage, is its rapid and exothermic hydrolysis. This process involves the reaction with water to yield propionic acid and hydrochloric acid.^{[1][2]} Understanding the mechanism and kinetics of this reaction is critical for process control, safety, and synthetic applications where aqueous conditions may be present.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

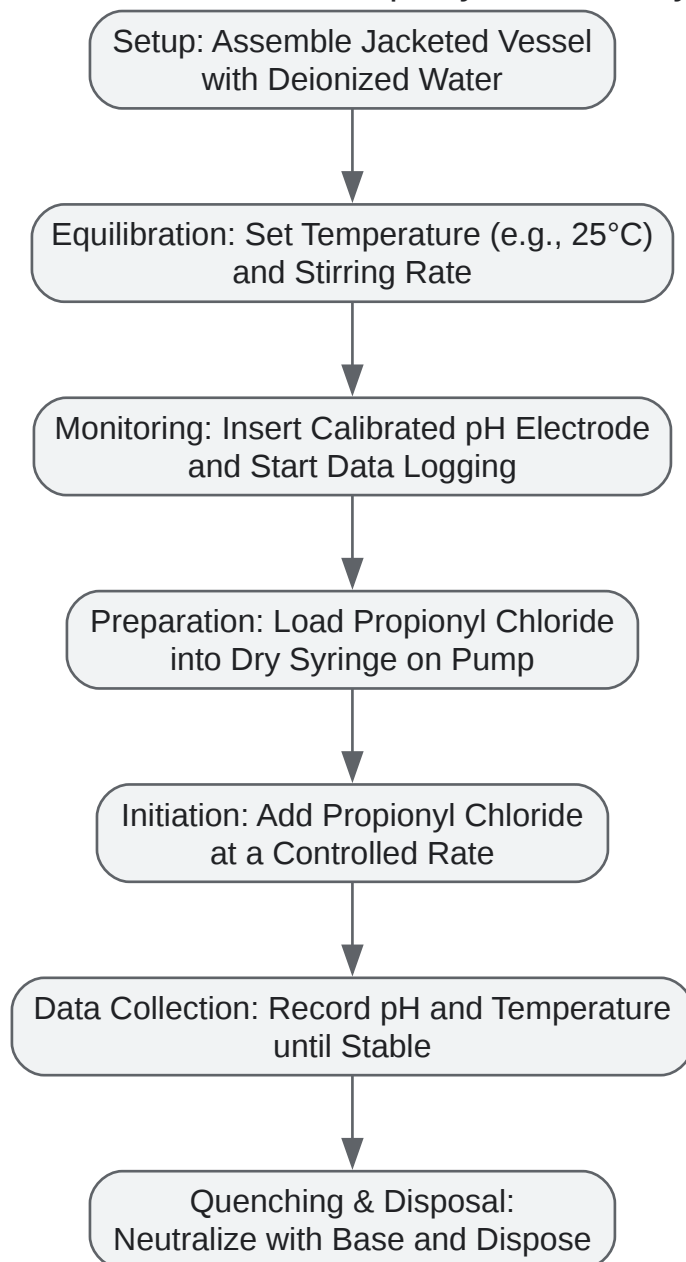
The hydrolysis of **propionyl chloride** proceeds through a well-established nucleophilic addition-elimination mechanism.^{[3][4]} The reaction is characterized by the nucleophilic attack of

water on the electrophilic carbonyl carbon of the acyl chloride. This process vigorously forms propionic acid and hydrochloric acid.[2][5]

The mechanism can be broken down into three primary steps:

- **Nucleophilic Attack:** A lone pair of electrons from the oxygen atom of a water molecule attacks the partially positive carbonyl carbon of **propionyl chloride**. This leads to the formation of a transient, high-energy tetrahedral intermediate as the pi bond of the carbonyl group breaks.[4]
- **Elimination of the Leaving Group:** The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and in the process, the chloride ion, being a good leaving group, is eliminated.[4][6]
- **Deprotonation:** The resulting intermediate is a protonated carboxylic acid. A water molecule acts as a base, abstracting a proton from the oxygen atom to form the final product, propionic acid, and a hydronium ion (which in the presence of the chloride ion is effectively hydrochloric acid).[6]

Experimental Workflow for Propionyl Chloride Hydrolysis



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